molecular formula C20H26ClN5O2S B215060 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

Número de catálogo B215060
Peso molecular: 436 g/mol
Clave InChI: NMVGCIQDPVXBLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and lymphomas.

Mecanismo De Acción

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine works by inhibiting the activity of BTK, a key enzyme in the B cell receptor signaling pathway. BTK is required for the activation and proliferation of B cells, which play a crucial role in the immune response. Inhibition of BTK by 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine prevents the activation and proliferation of B cells, leading to a reduction in the production of autoantibodies and the suppression of the immune response.
Biochemical and physiological effects:
1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to have a number of biochemical and physiological effects, including inhibition of BTK activity, reduction in the production of autoantibodies, and suppression of the immune response. In animal models, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to be effective in reducing inflammation and preventing tissue damage in autoimmune diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has several advantages as a tool for studying the B cell receptor signaling pathway and its role in autoimmune diseases. It is a highly selective inhibitor of BTK, with minimal off-target effects. It is also orally bioavailable, making it easy to administer in animal studies.
However, there are also limitations to the use of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in lab experiments. It is a small molecule inhibitor, which may not accurately reflect the effects of genetic or antibody-mediated inhibition of BTK. In addition, the effects of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine on other cell types and signaling pathways may be difficult to interpret.

Direcciones Futuras

There are several potential future directions for research on 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine and its applications in autoimmune diseases and lymphomas. These include:
1. Further preclinical studies to evaluate the safety and efficacy of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in animal models of autoimmune diseases and lymphomas.
2. Clinical trials to evaluate the safety and efficacy of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine in human patients with autoimmune diseases and lymphomas.
3. Studies to investigate the mechanisms of resistance to BTK inhibitors, and the development of strategies to overcome resistance.
4. Development of combination therapies involving 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine and other drugs targeting the B cell receptor signaling pathway or other immune checkpoints.
5. Studies to investigate the role of BTK in other diseases, such as allergies and infectious diseases.

Métodos De Síntesis

The synthesis of 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine involves several steps, starting with the reaction of 3-chloroaniline with 4-pyridinecarboxaldehyde to form 1-(3-chlorophenyl)-4-pyridin-4-ylpiperazine. This intermediate is then reacted with 4-methylpiperazine-1-sulfonyl chloride to form the final product, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine.

Aplicaciones Científicas De Investigación

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders and lymphomas. In preclinical studies, 1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine has been shown to be effective in inhibiting B cell activation and proliferation, as well as reducing the production of autoantibodies in animal models of lupus and rheumatoid arthritis.

Propiedades

Nombre del producto

1-(3-Chlorophenyl)-4-{3-[(4-methyl-1-piperazinyl)sulfonyl]-4-pyridinyl}piperazine

Fórmula molecular

C20H26ClN5O2S

Peso molecular

436 g/mol

Nombre IUPAC

1-[4-[4-(3-chlorophenyl)piperazin-1-yl]pyridin-3-yl]sulfonyl-4-methylpiperazine

InChI

InChI=1S/C20H26ClN5O2S/c1-23-7-13-26(14-8-23)29(27,28)20-16-22-6-5-19(20)25-11-9-24(10-12-25)18-4-2-3-17(21)15-18/h2-6,15-16H,7-14H2,1H3

Clave InChI

NMVGCIQDPVXBLI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

SMILES canónico

CN1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.